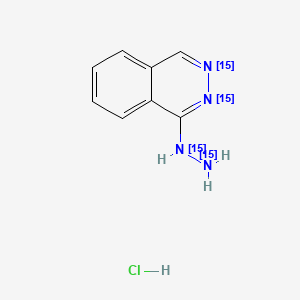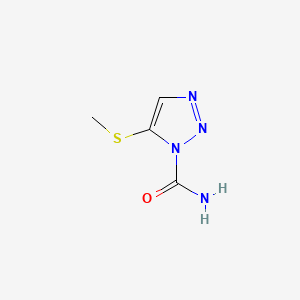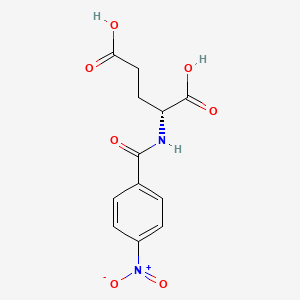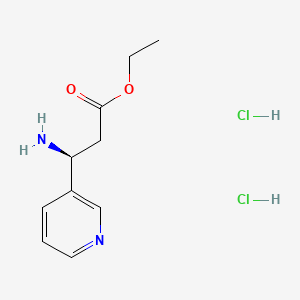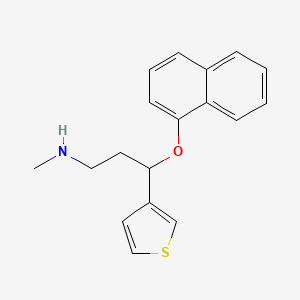
Fepradinol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fepradinol-d6 is a deuterium labelled form of Fepradinol . It is a biochemical used for proteomics research . The molecular formula of this compound is C12H13D6NO2 and its molecular weight is 215.32 .
Molecular Structure Analysis
This compound has the IUPAC name 3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol . The molecular structure consists of a phenyl group (a ring of 6 carbon atoms) attached to a chain of carbon, hydrogen, and oxygen atoms, with the hydrogen atoms partially replaced by deuterium.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.32 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the sources I accessed.Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fepradinol-d6 involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol-d6", "4-chloro-3-nitrobenzaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "ferrous sulfate", "hydrogen peroxide", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,2-dimethyl-1,3-propanediol-d6 is reacted with 4-chloro-3-nitrobenzaldehyde in the presence of sodium ethoxide to form 2-(4-chloro-3-nitrobenzylidene)-2,3-dimethylpropanediol-d6.", "Step 2: The product from step 1 is then treated with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-(4-chloro-3-nitrobenzylidene)-3-cyano-2,3-dimethylpropanoic acid ethyl ester-d6.", "Step 3: The product from step 2 is then reduced with ferrous sulfate and hydrogen peroxide in the presence of sodium hydroxide to form 2-(4-chloro-3-nitrobenzylidene)-3-amino-2,3-dimethylpropanoic acid ethyl ester-d6.", "Step 4: The product from step 3 is then treated with methanol and sodium hydroxide to form Fepradinol-d6.", "Step 5: The final product is isolated by extraction with diethyl ether and purification with water." ] } | |
| 1346598-30-8 | |
Fórmula molecular |
C12H19NO2 |
Peso molecular |
215.326 |
Nombre IUPAC |
3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3 |
Clave InChI |
PVOOBRUZWPQOER-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
Sinónimos |
α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethylamino]methyl]benzenemethanol; α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol; 1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)
![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)

